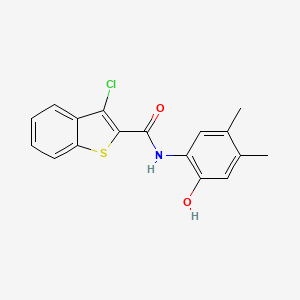![molecular formula C16H21N5O2 B5599223 N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-methoxyacetamide](/img/structure/B5599223.png)
N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-methoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrimidinyl compounds involves multi-step chemical reactions, starting from basic precursors to form more complex structures. For example, the synthesis of 4-methyl-6-phenyl-thieno(2,3-d)pyrimidines demonstrates a complex process involving hydrolysis, cyclization, and reactions with Vilsmeier reagents to form various derivatives with potential antianaphylactic activity (Wagner, Vieweg, & Leistner, 1993). These synthetic routes highlight the intricate steps necessary to introduce specific functional groups into the pyrimidinyl scaffold, which is crucial for the chemical versatility of compounds like N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-methoxyacetamide.
Molecular Structure Analysis
The molecular structure of related pyrimidinyl compounds reveals the significance of planarity and electronic polarization for their biological activities. For instance, compounds containing the pyrimidinyl moiety demonstrate a planar structure that facilitates interactions with biological targets (Trilleras, Quiroga, Cobo, & Glidewell, 2009). The detailed bond distances and angles observed in the crystal structures provide insights into the electronic structures of these molecules, which are pivotal for understanding their chemical reactivity and interaction mechanisms.
Chemical Reactions and Properties
Pyrimidinyl compounds engage in a variety of chemical reactions, including cyclization and nucleophilic substitution, which are critical for modifying their chemical properties and enhancing their biological activity. The synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings exemplify the chemical versatility of the pyrimidinyl scaffold (Hossan, Abu-Melha, Al-Omar, & Amr, 2012). These reactions not only expand the chemical space of pyrimidinyl derivatives but also enhance their application potential in various fields, including antimicrobial therapies.
Physical Properties Analysis
The physical properties of pyrimidinyl compounds, such as solubility, melting points, and crystal structures, are influenced by their molecular structures and the presence of specific functional groups. The crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides reveals how intermolecular hydrogen bonding and packing interactions affect the compound's physical state and stability (Camerman, Hempel, Mastropaolo, & Camerman, 2005). Understanding these properties is essential for the development of new compounds with desired physical and chemical characteristics.
Chemical Properties Analysis
The chemical properties of pyrimidinyl derivatives, including reactivity, stability, and the ability to undergo various chemical transformations, are crucial for their potential applications. The synthesis and biological activity studies of pyrimidinone analogs demonstrate the impact of chemical modifications on their biological efficacy and selectivity (Su, Huang, Chou, Otter, Sirotnak, Watanabe, 1988). By altering the chemical structure, researchers can fine-tune the properties of these compounds to meet specific requirements, highlighting the importance of chemical property analysis in the development of new materials and therapeutics.
Propriétés
IUPAC Name |
N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-4-17-16-18-11(2)9-14(21-16)19-12-5-7-13(8-6-12)20-15(22)10-23-3/h5-9H,4,10H2,1-3H3,(H,20,22)(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYKQBJAWVERAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)COC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-2-methoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-hydroxy-3-methylbutyl)-N-[1-(6-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5599148.png)
![3-(2-methyl-1H-imidazo[1,2-a]benzimidazol-1-yl)-1-propanol](/img/structure/B5599154.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5599162.png)
![8-(2-morpholin-4-yl-2-oxoethyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599178.png)
![3-nitro-4-[(2-phenyl-2H-tetrazol-5-yl)thio]benzoic acid](/img/structure/B5599207.png)
![2-{4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-(2-furyl)-2-oxoethanone](/img/structure/B5599215.png)
![3-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5599219.png)
![8-benzoyl-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599244.png)

![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-4-ol](/img/structure/B5599253.png)
![1-[(4-chlorobenzyl)sulfonyl]-N,N-dimethyl-3-piperidinecarboxamide](/img/structure/B5599265.png)
![(3S*,4R*)-4-(3-methoxyphenyl)-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5599268.png)
![7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5599270.png)